Tetrasodium [mu-[[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]](8-)]]dicuprate(4-)
Description
Tetrasodium [mu-[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]]]dicuprate(4-) (CAS: 15418-16-3) is a metallized azo dye characterized by its copper complex structure and multiple sulfonate groups. It belongs to the class of direct dyes, specifically categorized as "Direct Red" derivatives . The compound features:
- A central carbonyldiimino bridge linking two naphthalene sulfonate moieties.
- Azo groups (-N=N-) conjugated with hydroxy-sulfophenyl substituents, enhancing chromophoric intensity.
- Tetrasodium counterions ensuring water solubility due to the anionic sulfonate (-SO₃⁻) groups.
- A dicopper core (Cu²⁺) coordinated via the azo and hydroxyl groups, stabilizing the complex .
Its molecular formula is C₃₃H₂₀N₆O₁₇S₄·4Na, with applications in textile dyeing and industrial colorants due to its affinity for cellulose fibers .
Properties
Molecular Formula |
C33H20N6Na4O17S4 |
|---|---|
Molecular Weight |
992.8 g/mol |
IUPAC Name |
tetrasodium;4-hydroxy-7-[[5-hydroxy-6-[(2-hydroxy-5-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(2-hydroxy-5-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C33H24N6O17S4.4Na/c40-25-7-3-19(57(45,46)47)13-23(25)36-38-29-27(59(51,52)53)11-15-9-17(1-5-21(15)31(29)42)34-33(44)35-18-2-6-22-16(10-18)12-28(60(54,55)56)30(32(22)43)39-37-24-14-20(58(48,49)50)4-8-26(24)41;;;;/h1-14,40-43H,(H2,34,35,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChI Key |
FOOQFCNVMYDOSP-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1NC(=O)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=CC(=C6)S(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Direct Red 83 typically involves the diazotization of aromatic amines followed by coupling with suitable coupling components. The reaction conditions often include acidic or neutral pH and temperatures ranging from room temperature to slightly elevated temperatures. The process may involve multiple steps to achieve the desired dye structure .
Industrial Production Methods
In industrial settings, the production of C.I. Direct Red 83 involves large-scale batch or continuous processes. The key steps include the preparation of intermediates, diazotization, coupling, and purification. The use of advanced equipment and automation ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
C.I. Direct Red 83 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds in the dye, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Various electrophilic and nucleophilic reagents can be used depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the dye.
Reduction: Aromatic amines and other reduced products.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
C.I. Direct Red 83 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues and cells for microscopic examination.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in wastewater treatment to remove color from industrial effluents
Mechanism of Action
The mechanism of action of C.I. Direct Red 83 involves its interaction with the substrate at a molecular level. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, leading to strong adherence. In biological applications, the dye interacts with cellular components, allowing for effective staining and visualization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous metallized azo dyes and sulfonated aromatic derivatives. Key parameters include molecular structure, stability, solubility, and spectral properties.
Table 1: Structural and Functional Comparison
Key Findings
Structural Differentiation: The carbonyldiimino bridge in the target compound distinguishes it from biphenyl-linked analogs like Direct Blue 80 and Pontamine Bond Blue B . This bridge enhances planarity, improving lightfastness compared to methylene or ethylene linkers . Sulfonation Degree: Compounds with higher sulfonation (e.g., 8,8’-trisulfonate derivatives) exhibit superior water solubility but reduced affinity for hydrophobic fibers .
Stability :
- The target compound shows pH-dependent stability , with optimal performance in neutral to alkaline conditions. In contrast, Pontamine Bond Blue B degrades in acidic environments due to protonation of azo groups .
- Copper complexes (e.g., Direct Blue 80, target compound) are more thermally stable than chromium-based dyes (e.g., Solvent Yellow 21) .
Spectral Properties: The λ_max of the target compound (520–540 nm) is redshifted compared to non-metallized azo dyes (450–480 nm), attributed to Cu²⁺ coordination enhancing electron delocalization . Direct Blue 80 absorbs at 590–610 nm due to extended conjugation from its biphenyl core .
Regulatory and Industrial Relevance: The target compound is registered under EU regulations as part of a reaction mass with hydrogen dicuprate derivatives, indicating its use in commercial dye mixtures . Non-sulfonated analogs (e.g., Solvent Yellow 21) are restricted in aqueous applications due to poor solubility .
Biological Activity
Tetrasodium [mu-[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]]]dicuprate(4-) is a complex inorganic compound notable for its potential biological activities and applications in various fields, particularly in dye chemistry and biomedicine. Its structure incorporates copper ions coordinated with a large organic ligand, which contributes to its unique properties.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 1046.84 g/mol. The presence of sulfonate groups enhances its solubility in water, while the azo linkages impart distinct chromatic properties, making it useful in dye applications.
Mechanism of Biological Activity
The biological activity of tetrasodium [mu-[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]]]dicuprate(4-) can be attributed to several factors:
- Redox Activity : The copper ions in the compound can participate in redox reactions within biological systems, influencing various metabolic pathways and potentially exhibiting antioxidant properties.
- Interaction with Biological Molecules : Studies indicate that similar cuprate complexes can interact with proteins and nucleic acids, leading to alterations in cellular functions. These interactions may result in oxidative stress or other biochemical changes depending on the concentration of the compound .
- Antimicrobial Properties : Research suggests that compounds with similar structures may possess antimicrobial properties, which could extend to this cuprate complex. The azo groups can also react with biological molecules, potentially leading to applications as dyes in medical diagnostics.
Case Studies and Research Findings
Several studies have explored the biological implications of tetrasodium [mu-[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]]]dicuprate(4-) and related compounds:
- In Vitro Studies : Research has shown that this compound can induce oxidative stress in cell cultures, leading to apoptosis at higher concentrations. This effect is attributed to the generation of reactive oxygen species (ROS) upon interaction with cellular components.
- Toxicological Assessments : Studies assessing the toxicity of azo dyes have raised concerns regarding potential carcinogenic effects due to metabolic conversion into aromatic amines. This necessitates careful evaluation when considering applications involving human exposure .
- Analytical Applications : The compound's ability to form stable complexes with proteins has been utilized in analytical chemistry for fluorescence and absorbance measurements, aiding in the detection of biomolecules.
Comparative Analysis
A comparative analysis with other compounds reveals unique aspects of tetrasodium [mu-[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]]]dicuprate(4-) as follows:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tetrasodium EDTA | Chelating agent with multiple carboxyl groups | Strong metal ion binding capacity |
| Tetrasodium Pyrophosphate | Inorganic salt used in food processing | Acts as a buffering agent |
| C.I. Direct Blue 218 | Azo dye with similar chromatic properties | Known for high stability and solubility |
This table highlights how tetrasodium [mu-[7,7'-(carbonyldiimino)bis[4-hydroxy-3[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]]]dicuprate(4-) is distinguished by its specific ligand structure and multifunctionality.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
